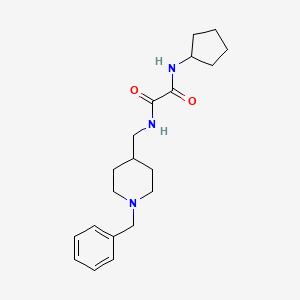
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide, commonly known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. It is a stable gastric pentadecapeptide and has been shown to have regenerative effects on various tissues in the body.
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood. It is believed to work through a variety of pathways, including the promotion of angiogenesis, the modulation of growth factors, and the regulation of gene expression.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1). BPC-157 has also been shown to promote angiogenesis and improve blood flow to damaged tissues. Additionally, BPC-157 has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using BPC-157 in lab experiments include its stability, ease of synthesis, and potential therapeutic applications. However, the limitations of using BPC-157 in lab experiments include the lack of understanding of its exact mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of BPC-157. One potential direction is the development of BPC-157 as a therapeutic agent for various conditions, such as inflammatory bowel disease, tendon and ligament injuries, and bone fractures. Another potential direction is the further elucidation of its mechanism of action and potential side effects. Additionally, the use of BPC-157 in combination with other therapies, such as stem cell therapy, could be explored.
Synthesis Methods
BPC-157 is synthesized through solid-phase peptide synthesis. The peptide is assembled using protected amino acids and then cleaved from the resin using a cleavage cocktail. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
BPC-157 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have regenerative effects on the gastrointestinal tract, tendons, ligaments, muscles, bones, and nerves. BPC-157 has also been studied for its potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(20(25)22-18-8-4-5-9-18)21-14-16-10-12-23(13-11-16)15-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIYXIUBQXSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

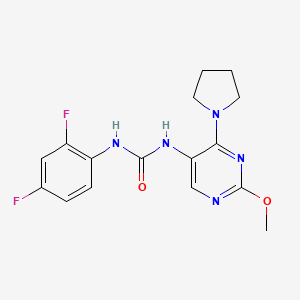
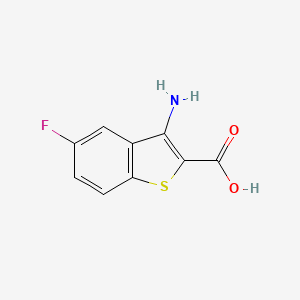
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)
![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)
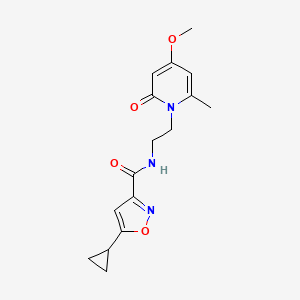
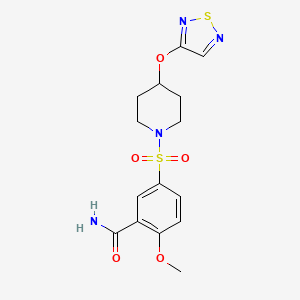
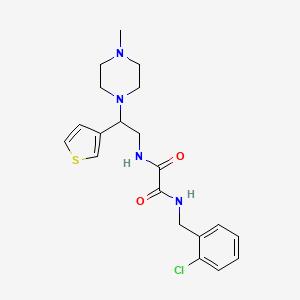
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
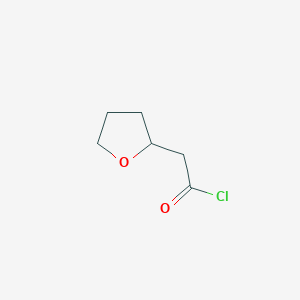
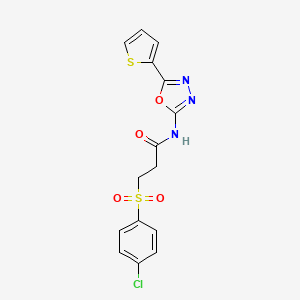
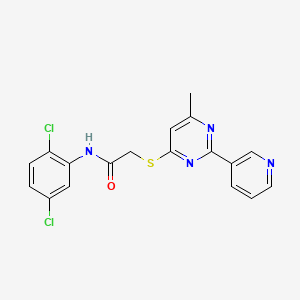
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)
